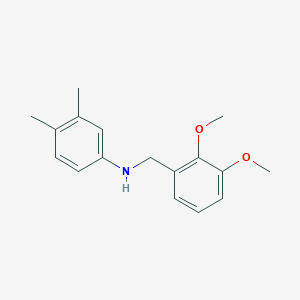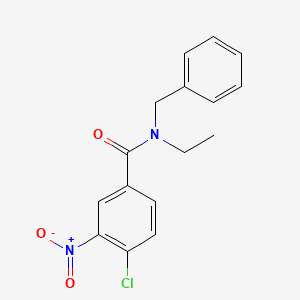
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. DOM is a potent hallucinogen that is known to produce intense and long-lasting effects. It was first synthesized in the 1960s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This results in the activation of the prefrontal cortex and other brain regions, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine produces a wide range of biochemical and physiological effects. These include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine also produces changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has several advantages for use in lab experiments. It is a potent hallucinogen that produces long-lasting effects, making it useful for studying the neurochemistry of hallucinogens and their potential therapeutic applications. However, the use of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine in lab experiments is limited by its potential for abuse and its potential to produce adverse effects.
将来の方向性
There are several future directions for research on (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine. One area of interest is the potential therapeutic applications of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine and other hallucinogens in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new and more effective treatments for addiction. Additionally, further research is needed to fully understand the mechanism of action of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine and its effects on the brain and body.
Conclusion:
In conclusion, (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine is a potent hallucinogen that has been the subject of numerous scientific studies. Its synthesis is a complex process that requires specialized equipment and expertise. (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has several advantages for use in lab experiments, but its use is limited by its potential for abuse and adverse effects. Future research on (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine and other hallucinogens may lead to new and more effective treatments for mental health disorders and addiction.
合成法
The synthesis of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine involves the reaction of 2,3-dimethoxybenzaldehyde with 3,4-dimethylphenylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. The synthesis of (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
(2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has been the subject of numerous scientific studies due to its potent hallucinogenic effects. It has been used in studies to investigate the neurochemistry of hallucinogens and their potential therapeutic applications. (2,3-dimethoxybenzyl)(3,4-dimethylphenyl)amine has also been used in studies to investigate the role of serotonin receptors in the brain and their relationship to hallucinogenic effects.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-9-15(10-13(12)2)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLBPOXLTJJBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)



